molecular formula C10H18FNO4 B2519784 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2287341-27-7

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2519784
M. Wt: 235.255
InChI Key: LTNXQMHPTARYAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their altered bioactivity and utility in detection and analysis methods. For instance, the synthesis of 2-(4-Fluorobenzylideneamino) propanoic acid involved the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, 2-Fluoroacetoacetic acid was prepared by electrophilic fluorination of a β-keto ester . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of fluorinated precursors or electrophilic fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed using spectroscopic techniques. For example, the structure of 2-(4-Fluorobenzylideneamino) propanoic acid was verified using NMR, FTIR, and Raman spectroscopy . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize ground-state geometries and predict vibrational wavenumbers, as seen in the study of 2-(4-Fluorobenzylideneamino) propanoic acid . These approaches could be applied to determine the molecular structure of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be quite specific. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral amines through regioselective ring-opening . The fluorine atom can influence the reactivity and selectivity of such reactions. In the context of the compound of interest, the presence of fluorine could similarly affect its reactivity, potentially enabling selective reactions that could be useful in synthesis or modification of the molecule.

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties. The introduction of fluorine can affect the stability, as seen with the fluorogenic reagent developed for the analysis of primary amines, which showed good stability in both acidic and basic solutions . The fluorine substitution can also influence the adrenergic properties of compounds, as demonstrated by the study of 2- and 6-fluoro derivatives of a beta-adrenergic agonist . The physical properties, such as solubility and stability, of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, would likely be influenced by the fluorine atom and could be studied using similar methods.

Scientific Research Applications

Synthesis and Evaluation of Complex Molecules

The synthesis of fluorocarbon and hydrocarbon compounds derived from diaminopropanols and serine illustrates the chemical versatility and potential biomedical applications of fluoroorganic compounds. These compounds exhibit promising in vivo tolerance, highlighting their potential in biologically active materials and pharmaceuticals (Clary et al., 1995).

Biocatalytic Transesterification Reactions

The selective biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates demonstrate the compound's role in facilitating highly selective and efficient chemical processes, yielding monoacylated products with potential applications in chemical synthesis and drug development (Kumar et al., 2015).

Study on Reactivities of Stable Rotamers

Investigations into the reactivities of stable rotamers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid reveal insights into the formation of isomeric ketones by cyclization, providing a deeper understanding of chemical reactivity and isomerization processes that are fundamental in organic synthesis and material science (Ōki et al., 1988).

Applications in Material Science

The development of metal-organic frameworks (MOFs) with fluorinated compounds showcases the utility of these materials in selective adsorption and molecular sieving of gases and vapors, driven by adsorption kinetics. Such materials are crucial in catalysis, separation processes, and environmental cleanup (Xue et al., 2015).

Fluoroorganics in Therapeutics Design

The role of fluoroorganics, including fluorinated analogues of alpha-aminoisobutyric acid, in enhancing the lipophilicity, bioavailability, and uptake of therapeutics underlines the importance of fluoroorganic chemistry in the design of more effective pharmaceutical compounds. These advancements contribute significantly to medicinal chemistry and drug design (Yu et al., 2010).

Safety And Hazards

The safety and hazards of a compound are usually determined through laboratory testing and clinical trials. Unfortunately, I couldn’t find specific information on the safety and hazards of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.


Future Directions

The future directions of a compound usually depend on its potential applications in various fields such as medicine, industry, or agriculture. Unfortunately, I couldn’t find specific information on the future directions of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.


properties

IUPAC Name

2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNXQMHPTARYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

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